3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that combines elements of pyridine, thieno, and cyclohepta rings. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The initial step involves the construction of the thieno ring through a cyclization reaction.
Pyridine Ring Formation: The pyridine ring is then synthesized using a condensation reaction with appropriate precursors.
Cyclohepta Ring Integration: The cyclohepta ring is integrated into the structure through a series of cyclization and rearrangement reactions.
Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions.
Carboxylic Acid Formation: The final step involves the oxidation of the intermediate compound to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.
Scientific Research Applications
3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders, due to its ability to interact with specific receptors in the brain.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylate: This compound shares a similar core structure but has different functional groups, leading to different pharmacological properties.
(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylate hemisulfate: Another similar compound with variations in the substituents, affecting its biological activity.
Uniqueness
The uniqueness of 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid lies in its specific combination of functional groups and ring structures, which confer unique pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-10-8-6-7-4-2-1-3-5-9(7)15-12(8)18-11(10)13(16)17/h6H,1-5,14H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIJLHWEIXOLBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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